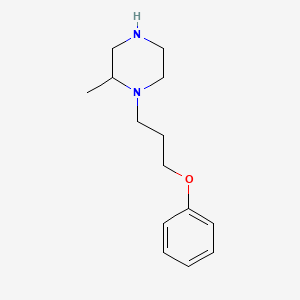

2-Methyl-1-(3-phenoxypropyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-1-(3-phenoxypropyl)piperazine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is part of the piperazine family, which is known for its wide array of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperazine with 3-phenoxypropyl bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves batch or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of these reactions. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

2-Methyl-1-(3-phenoxypropyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antipsychotic properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Cyclizine: An anti-vertigo agent.

Meclizine: Used to treat motion sickness.

Sildenafil: Used for erectile dysfunction and pulmonary arterial hypertension.

Uniqueness

2-Methyl-1-(3-phenoxypropyl)piperazine stands out due to its unique combination of a piperazine ring with a phenoxypropyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other piperazine derivatives .

Biological Activity

2-Methyl-1-(3-phenoxypropyl)piperazine is a novel piperazine derivative characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3-phenoxypropyl group and a methyl group at the second position. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Synthesis

The structural formula of this compound is represented as follows:

The synthesis of this compound typically involves multi-step reactions, with various methodologies employed to enhance yield and purity. Notable synthetic routes may include microwave-assisted techniques that improve efficiency and reduce reaction times.

Biological Activities

Research on piperazine derivatives indicates a broad spectrum of biological activities, including:

- Antidepressant Effects : Some piperazine derivatives have shown efficacy in treating depression.

- Analgesic Properties : Certain compounds exhibit pain-relieving effects.

- Calcium Channel Blockade : Piperazine derivatives have been evaluated for their ability to inhibit T-type calcium channels, which are crucial in various physiological processes .

The biological activity of this compound may be attributed to its interaction with various neurotransmitter receptors, including:

- Serotonin Receptors : Potential modulation of serotonin pathways could contribute to antidepressant effects.

- Dopamine Receptors : Interaction with dopaminergic systems may influence mood and reward pathways.

- Calcium Channels : As indicated by studies on related compounds, inhibition of calcium channels could play a role in its pharmacological profile .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities of related piperazine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Phenylpropyl)piperazine | Piperazine ring with a phenylpropyl substituent | Known for its antidepressant activity |

| 1-[4-(2-Methylphenyl)butyl]piperazine | Piperazine ring with a butyl chain and methyl group | Exhibits high potency as an analgesic |

| 1-[3-(2,3-Dimethylphenoxy)propyl]piperazine | Piperazine ring with dimethylphenoxy substitution | Potential use in treating anxiety disorders |

This comparison highlights the diversity within the piperazine class while underscoring the unique structural features of this compound that may contribute to its distinct biological profile.

Properties

IUPAC Name |

2-methyl-1-(3-phenoxypropyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLVKAHVFFVNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.